molecular formula C16H30ClN3S B14766704 JL66S98Xvh CAS No. 1585235-18-2

JL66S98Xvh

Cat. No.: B14766704
CAS No.: 1585235-18-2
M. Wt: 331.9 g/mol
InChI Key: XTZWJSQXQNZUHH-ZOWNYOTGSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JL66S98Xvh involves multiple steps, starting with the preparation of the benzothiazole core. The reaction typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include the use of continuous flow reactors and advanced purification methods such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

JL66S98Xvh undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .

Scientific Research Applications

JL66S98Xvh has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of JL66S98Xvh involves its interaction with specific molecular targets. The compound binds to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydro-N2,N6,N6-tripropyl-2,6-benzothiazole-diamine: (without the hydrochloride group)

    2,6-Benzothiazole-diamine derivatives: with different substituents.

Uniqueness

JL66S98Xvh is unique due to its specific tripropylamine groups and the hydrochloride salt form, which confer distinct chemical and biological properties compared to other benzothiazole derivatives .

Properties

CAS No.

1585235-18-2

Molecular Formula

C16H30ClN3S

Molecular Weight

331.9 g/mol

IUPAC Name

(6S)-2-N,6-N,6-N-tripropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrochloride

InChI

InChI=1S/C16H29N3S.ClH/c1-4-9-17-16-18-14-8-7-13(12-15(14)20-16)19(10-5-2)11-6-3;/h13H,4-12H2,1-3H3,(H,17,18);1H/t13-;/m0./s1

InChI Key

XTZWJSQXQNZUHH-ZOWNYOTGSA-N

Isomeric SMILES

CCCNC1=NC2=C(S1)C[C@H](CC2)N(CCC)CCC.Cl

Canonical SMILES

CCCNC1=NC2=C(S1)CC(CC2)N(CCC)CCC.Cl

Origin of Product

United States

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